
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄ It is an ester derivative of 2-Hexynoic acid, featuring a methoxymethoxy group at the 6-position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester typically involves the esterification of 2-Hexynoic acid with ethanol in the presence of an acid catalyst. The methoxymethoxy group can be introduced through a series of protection and deprotection steps involving methanol and formaldehyde. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methoxymethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexynoic acid, 6-hydroxy-, methyl ester
- 2-Hexynoic acid, 6-[(2-methoxyethoxy)methoxy]-, methyl ester
- Ethyl 2-hexynoate
Comparison
Compared to similar compounds, 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity. This structural feature may also impart distinct biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112621-66-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 6-(methoxymethoxy)hex-2-ynoate |
InChI |
InChI=1S/C10H16O4/c1-3-14-10(11)7-5-4-6-8-13-9-12-2/h3-4,6,8-9H2,1-2H3 |
InChI Key |
YETRDMXCJYXPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


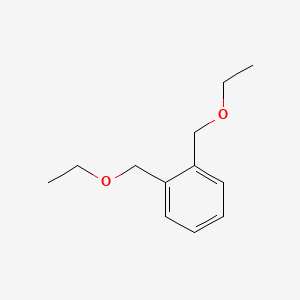
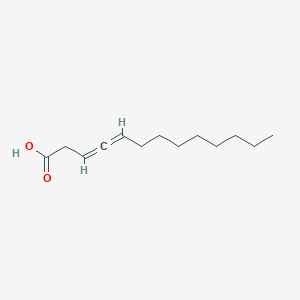
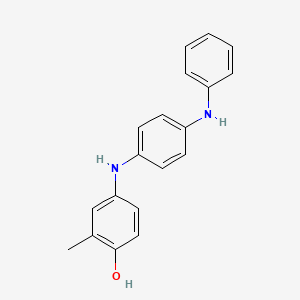
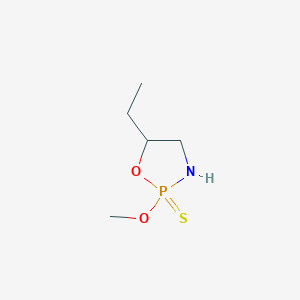
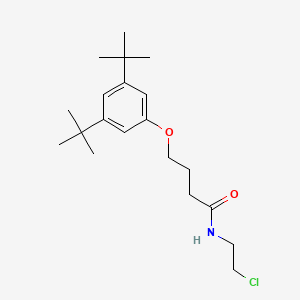
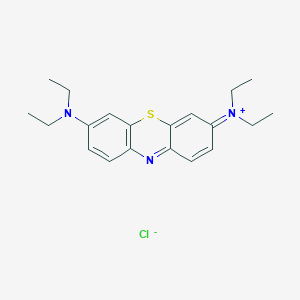
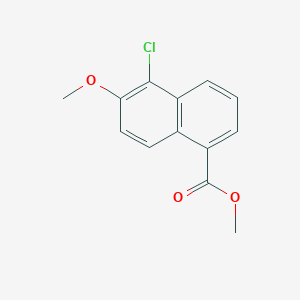
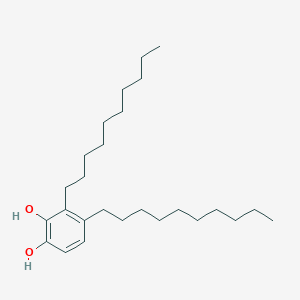

![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
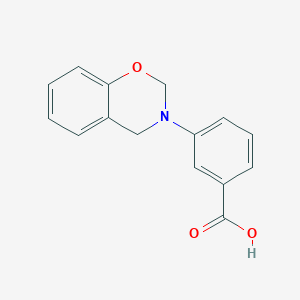
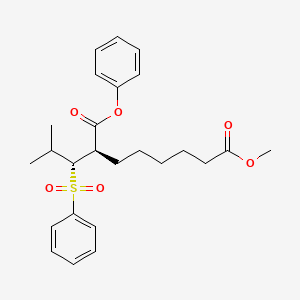
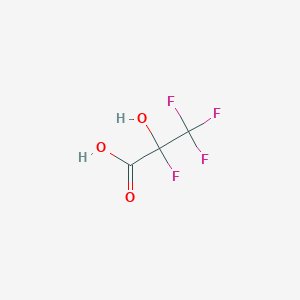
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
